

# Hepatotoxicity Profile and Management

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## Compound Focus: Umbralisib

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Hepatotoxicity was a recognized and clinically important adverse event (AE) associated with **umbralisib**.

**Table 1: Incidence and Management of Hepatotoxicity in Clinical Trials**

Aspect	Details
Incidence of All-Grade Elevations	15% - 35% of patients [1]
Incidence of Grade $\geq 3$ Elevations	5% - 8% of patients (ALT/AST $>5x$ ULN) [1] [2]
Time to Onset	Within 4 to 12 weeks of treatment initiation [1]
Clinical Characteristics	Asymptomatic, no reported cases of clinically apparent liver injury with jaundice [1]
Recommended Monitoring	Liver tests every 2-4 weeks for the first 6 months, then every 1-3 months thereafter [1] [3]
Dose Modifications	<b>Withhold</b> if ALT/AST $>5x$ ULN until resolution to $\leq 3x$ ULN, then resume at a reduced dose. <b>Permanently discontinue</b> if ALT/AST $>20x$ ULN [1] [3]

The mechanism behind serum enzyme elevations is not fully proven but may involve direct hepatocyte toxicity from PI3K $\delta$  inhibition or changes in B-cell activity [1]. **Umbralisib** is primarily metabolized by

hepatic aldehyde oxidase, with minor contribution from CYP3A4 [1].

## Comprehensive Safety Data from Integrated Analysis

An integrated safety analysis of four clinical trials, which included 371 patients with various relapsed/refractory lymphoid malignancies, provides a consolidated view of the safety profile. Patients received the recommended phase 2 dose of 800 mg or higher once daily, with a median treatment duration of 5.9 months [2].

**Table 2: Summary of Adverse Events from Integrated Analysis (N=371)**

Category	Details
<b>Most Common Any-Grade AEs (&gt;20%)</b>	Diarrhea (52.3%), Nausea (41.5%), Fatigue (41%), Upper Respiratory Tract Infection (21%), Vomiting (21%), Abdominal Pain (19%) [2] [4] [5]
<b>Most Common Grade ≥3 AEs</b>	Neutropenia (11.3%), Diarrhea (7.3%), Increased Aminotransferases (5.7%) [2]
<b>Hematologic Laboratory Abnormalities</b>	Decreased Neutrophils (33%), Decreased Hemoglobin (27%), Decreased Platelets (26%) [4] [5]
<b>Other Notable AEs</b>	Musculoskeletal Pain (27%), Rash (18%), Increased Creatinine (79%), Decreased Appetite (19%) [4] [5]
<b>Serious Adverse Events (SAEs)</b>	Occurred in 25.6% of patients [2]
<b>AEs Leading to Discontinuation</b>	13.7% of patients [2]

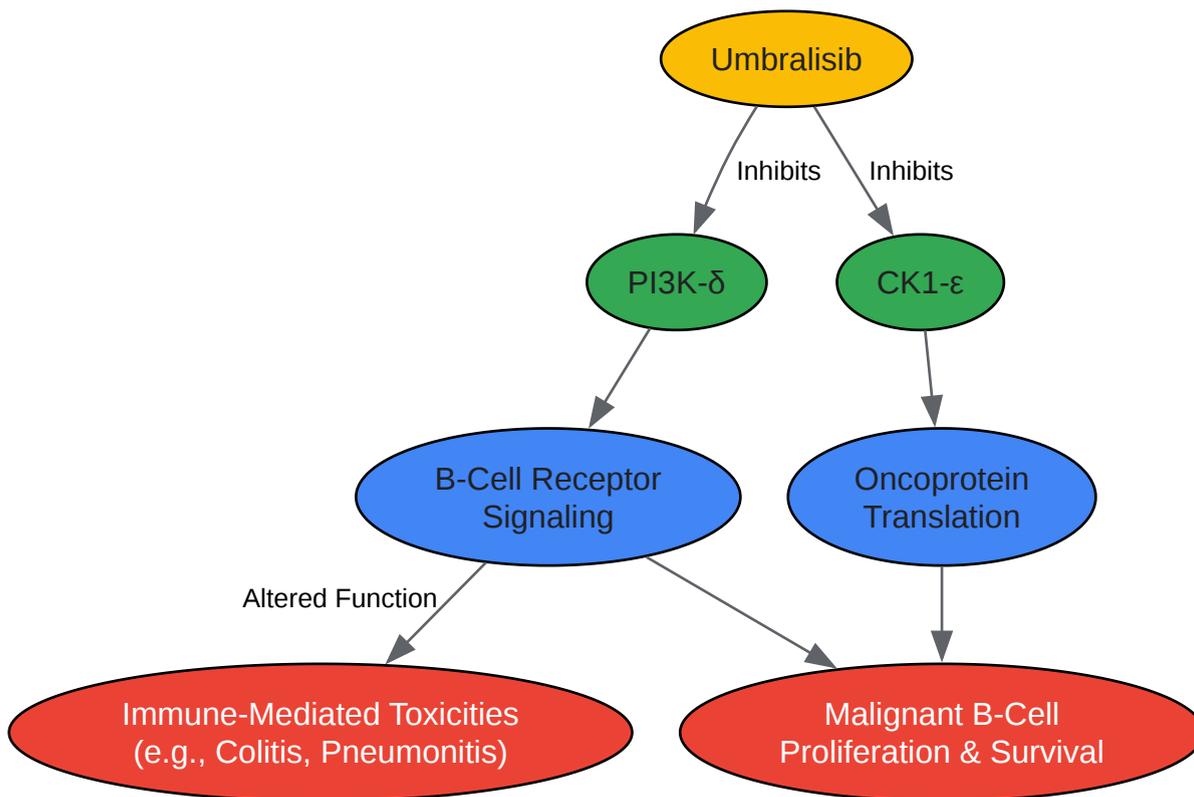
Serious infections, including pneumonia (7.8%) and sepsis, were notable AEs of special interest. Immune-mediated toxicities like non-infectious colitis (2.4%) and pneumonitis (1.1%) occurred at lower rates compared to other PI3Kδ inhibitors [2].

## Regulatory History and Safety Concerns

- **Accelerated Approval (Feb 2021):** Granted for adult patients with relapsed/refractory MZL (after  $\geq 1$  prior anti-CD20 regimen) and FL (after  $\geq 3$  prior lines of therapy) [5].
- **Emerging Safety Signal (Feb 2022):** The FDA announced an investigation into a possible increased risk of death associated with **umbralisib** based on results from the UNITY-CLL trial [6].
- **Market Withdrawal (June 2022):** The FDA withdrew approval due to data showing excess mortality in patients receiving **umbralisib** compared to a control regimen. The deaths were not liver-related [1] [7]. The sponsor voluntarily withdrew the product [1].

## Mechanism of Action and Safety Implications

**Umbralisib**'s unique safety profile is linked to its distinct mechanism of action, which differs from earlier PI3K $\delta$  inhibitors.



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This diagram illustrates the dual inhibitory action of **umbralisib**. Its inhibition of **PI3K- $\delta$** , critical for B-cell signaling and homing, underlies its efficacy in B-cell malignancies but also contributes to immune-mediated toxicities like colitis [1] [5]. The concurrent inhibition of **CK1- $\epsilon$** , a regulator of oncoprotein translation, was hypothesized to contribute to a more favorable safety profile compared to earlier generation PI3K $\delta$  inhibitors, particularly regarding the severity and frequency of immune-mediated events [2] [8].

## Recommended Dose Modifications for Toxicity

Clinical management of **umbralisib**-related AEs involved proactive monitoring, treatment interruption, dose reduction, and, in some cases, permanent discontinuation.

**Table 3: Dose Modification Guidelines for Key Adverse Reactions [3]**

Adverse Reaction	Severity	Recommended Action
Hepatotoxicity	ALT/AST >5 to <20x ULN	Withhold until <3x ULN, then resume at a <b>reduced dose</b> .
	ALT/AST >20x ULN	<b>Permanently discontinue.</b>
Diarrhea/Colitis	Severe (e.g., >6 stools/day over baseline, pain, blood/mucus)	Withhold until resolved, then resume at a <b>reduced dose</b> .
	Life-threatening or recurrent severe	<b>Permanently discontinue.</b>
Infection	Grade 3 or 4	Withhold until resolved, then resume at the same or <b>reduced dose</b> .
Cytopenias	ANC <0.5 x 10 <sup>9</sup> /L	Withhold until ANC $\geq$ 0.5 x 10 <sup>9</sup> /L, then resume. If recurs, resume at a <b>reduced dose</b> .
Severe Cutaneous Reactions	Severe	Withhold until resolution, then resume at a <b>reduced dose</b> or discontinue.
	Life-threatening (e.g., SJS, TEN)	<b>Permanently discontinue.</b>

**Dose Reduction Schedule [3]:**

- **First reduction:** 600 mg once daily
- **Second reduction:** 400 mg once daily
- Permanently discontinue if unable to tolerate 400 mg once daily

The safety profile of **umbralisib** is characterized by a high frequency of gastrointestinal and hepatic events, which were often manageable with close monitoring and dose modifications. However, the ultimate market withdrawal due to an imbalance in overall survival highlights the critical importance of long-term, controlled safety data in the risk-benefit assessment of novel oncology therapeutics.

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